cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate
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Overview
Description
cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties .
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents .
Industry:
Mechanism of Action
The exact mechanism of action of cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .
Comparison with Similar Compounds
- tert-Butyl (2-oxo-3-(trifluoromethyl)piperidin-3-yl)carbamate .
- tert-Butyl methyl(piperidin-4-yl)carbamate .
- tert-Butyl (2-piperidin-3-ylethyl)carbamate .
Comparison:
- Structural Differences: While these compounds share the piperidine ring and tert-butyl carbamate group, they differ in the position and nature of the substituents on the piperidine ring.
- Unique Properties: cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C11H19F3N2O2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1 |
InChI Key |
IHMWVWBSRVQKQQ-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN[C@@H](C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F |
Origin of Product |
United States |
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